molecular formula C11H14BFO4 B1443169 [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1334327-75-1

[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid

Cat. No. B1443169
M. Wt: 240.04 g/mol
InChI Key: ISHHPIKLPAYAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1334327-75-1 . It has a molecular weight of 240.04 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Suzuki-Miyaura Coupling

    • Boronic acids are commonly used in Suzuki-Miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely applied in organic synthesis and medicinal chemistry.
    • The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, a palladium catalyst is used along with a base in an aqueous solution .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic compounds .
  • Preparation of Phenylboronic Catechol Esters

    • Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved.
    • The outcome of this reaction is the formation of phenylboronic catechol esters, which can be used as anion receptors in polymer electrolytes .
  • Rhodium-Catalyzed Arylation

    • Boronic acids can be used in rhodium-catalyzed arylation reactions . This process involves the addition of an aryl group to a substrate using a rhodium catalyst.
    • The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, a rhodium catalyst is used along with the boronic acid and the substrate .
    • The outcome of this reaction is the formation of a new compound with an added aryl group .
  • Preparation of Trisubstituted Allylic Alcohols

    • Boronic acids can be used in the diastereoselective synthesis of trisubstituted allylic alcohols . This process involves the addition of an allylic alcohol group to a substrate in a way that controls the stereochemistry of the product.
    • The specific methods of application or experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, a catalyst is used along with the boronic acid and the substrate .
    • The outcome of this reaction is the formation of a new compound with a trisubstituted allylic alcohol group .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHHPIKLPAYAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.